h15-LOX-2 Inhibitory Activity: Class-Level Baseline from the N1-Phenyl Scaffold Reveals an Unexplored N1-Benzyl Opportunity
The closest pharmacologically characterized scaffold is the 1-phenyl-2-(benzylthio)-5-phenylimidazole series. Three such compounds (MLS000327069, MLS000327186, MLS000327206) inhibit human epithelial 15-lipoxygenase-2 (h15-LOX-2) with IC₅₀ values of 0.34 ± 0.05 µM, 0.53 ± 0.04 µM, and 0.87 ± 0.06 µM, respectively, and display >50-fold selectivity over h5-LOX, h12-LOX, h15-LOX-1, COX-1, and COX-2 [1]. The target compound, having an N1-benzyl group instead of N1-phenyl, has not been evaluated in this assay; therefore, the N1-benzyl effect on potency and selectivity remains a critical open question for researchers.
| Evidence Dimension | IC₅₀ against human epithelial 15-lipoxygenase-2 (h15-LOX-2) |
|---|---|
| Target Compound Data | Not determined |
| Comparator Or Baseline | 1-phenyl-2-(benzylthio)-5-phenyl-1H-imidazole (MLS000327069): IC₅₀ = 0.34 ± 0.05 µM |
| Quantified Difference | Cannot be calculated; N1-benzyl effect is unknown |
| Conditions | In vitro enzyme assay, recombinant h15-LOX-2, mixed-type non-reductive inhibition |
Why This Matters
This class-level data signals that the benzylthioimidazole core can achieve sub-micromolar potency and excellent selectivity; the N1-benzyl variant provides a structurally distinct lead-optimization point that may improve pharmacokinetics or patent space.
- [1] Jameson, J.B.; et al. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2. Bioorg. Med. Chem. 2021, 46, 116349. DOI: 10.1016/j.bmc.2021.116349. View Source
